1-Acetyl-1,2,4-triazole
Overview
Description
1-Acetyl-1,2,4-triazole is a heterocyclic compound that belongs to the triazole family. Triazoles are five-membered rings containing three nitrogen atoms and two carbon atoms. The 1,2,4-triazole isomer is particularly significant due to its diverse biological activities and applications in medicinal chemistry
Mechanism of Action
Target of Action
Triazole compounds are known to interact with a variety of enzymes and receptors in the biological system . For instance, 1,2,4-triazole derivatives have been reported to inhibit aromatase enzyme , which plays a crucial role in the biosynthesis of estrogens . They also have been found to inhibit both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) activities , which are key enzymes in the nervous system.
Mode of Action
The mode of action of 1-Acetyl-1,2,4-triazole involves its interaction with its targets, leading to changes in their function. For instance, by inhibiting the aromatase enzyme, the compound can potentially reduce the production of estrogens, which are involved in various physiological processes and diseases such as cancer . Similarly, by inhibiting AChE and BuChE, it can affect the levels of acetylcholine, a neurotransmitter, in the nervous system .
Biochemical Pathways
By inhibiting aromatase, it can disrupt the conversion of androgens to estrogens . By inhibiting AChE and BuChE, it can affect the breakdown of acetylcholine, thereby influencing neurotransmission .
Pharmacokinetics
Triazole compounds are generally known for their good bioavailability and stability in both acidic and basic conditions . They are also known for their ability to form hydrogen bonds with different targets, which can improve their pharmacokinetics .
Result of Action
The molecular and cellular effects of this compound’s action depend on its targets and the biological context. For instance, by inhibiting aromatase, it can potentially reduce estrogen levels, which can have various effects depending on the tissue and physiological context . By inhibiting AChE and BuChE, it can potentially increase acetylcholine levels, affecting neurotransmission .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the pH of the environment can affect the compound’s stability, as triazoles are stable in both acidic and basic conditions . Other factors, such as the presence of other compounds or specific conditions within the body, can also influence its action and efficacy.
Biochemical Analysis
Biochemical Properties
1-Acetyl-1,2,4-triazole can interact with a variety of enzymes and receptors in the biological system
Molecular Mechanism
It is known that triazole compounds can form hydrogen bonds with different targets, which leads to the improvement of pharmacokinetics, pharmacological, and toxicological properties of compounds
Preparation Methods
1-Acetyl-1,2,4-triazole can be synthesized through various methods. One common synthetic route involves the reaction of hydrazine or substituted hydrazines with suitable electrophiles . Another method includes the cyclization of acyl hydrazones under acidic conditions . Industrial production often employs high-throughput methodologies, integrating synthesis and purification platforms to produce 1,2,4-triazole derivatives efficiently .
Chemical Reactions Analysis
1-Acetyl-1,2,4-triazole undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Common Reagents and Conditions: Typical reagents include acids, bases, and various organic solvents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Acetyl-1,2,4-triazole has a wide range of applications in scientific research:
Comparison with Similar Compounds
1-Acetyl-1,2,4-triazole can be compared with other triazole derivatives:
1,2,3-Triazole: While both are triazoles, the 1,2,4-isomer is generally more potent in biological activities.
Fluconazole and Voriconazole: These antifungal drugs contain triazole rings and exhibit similar mechanisms of action.
Trazodone and Nefazodone: These antidepressants also feature triazole moieties, highlighting the versatility of triazole compounds in medicinal chemistry.
Properties
IUPAC Name |
1-(1,2,4-triazol-1-yl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5N3O/c1-4(8)7-3-5-2-6-7/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLGDTYAVPSJOSQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C=NC=N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70166066 | |
Record name | 1-Acetyl-1,2,4-triazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70166066 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
111.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
15625-88-4 | |
Record name | 1-Acetyl-1,2,4-triazole | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015625884 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Acetyl-1,2,4-triazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70166066 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the mechanism of the water-catalyzed hydrolysis of 1-acetyl-1,2,4-triazole?
A: Research suggests that the water-catalyzed hydrolysis of this compound proceeds through a cyclic transition state involving four water molecules []. This conclusion is based on proton inventory experiments, which analyze the rate of reaction in varying mixtures of H2O and D2O. The observed downward curvature in the proton inventory plots supports a mechanism where multiple proton transfers occur in a concerted manner within the cyclic transition state.
Q2: How do changes in ionic strength affect the rate of this compound hydrolysis?
A: Studies show that increasing ionic strength leads to a slight decrease in the rate of hydrolysis for this compound []. While the effect is relatively small, it suggests that changes in the solvation shell surrounding the reacting species, influenced by ionic strength, can subtly impact the reaction kinetics.
Q3: What role does solvent structure play in the neutral hydrolysis of this compound and similar compounds?
A: Research comparing reaction rates under isobaric and isochoric conditions provides insights into the role of solvent structure during hydrolysis []. For this compound, the rate of neutral hydrolysis increases more rapidly with temperature under isochoric conditions. This suggests that the activation process involves a decrease in hydrophobic character and likely disrupts water-water interactions, leading to the production of labile water molecules. Similar trends were observed for the related compound 1-benzoyl-3-phenyl-1,2,4-triazole.
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